Isobutyl (2-chlorophenyl)carbamate
Description
Isobutyl (2-chlorophenyl)carbamate is a carbamate derivative characterized by an isobutyloxycarbonyl group attached to a 2-chlorophenylamine backbone.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-methylpropyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
JYDKLGLQXUIZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with isobutanol in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is obtained in high yield. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound often involves continuous synthesis methods. For example, the reaction of carbon dioxide with amines in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce carbamates efficiently. This method is environmentally friendly and allows for the production of carbamates on a large scale .
Chemical Reactions Analysis
Types of Reactions: Isobutyl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce primary amines .
Scientific Research Applications
Isobutyl (2-chlorophenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isobutyl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to pass through cell membranes and its metabolic stability contribute to its effectiveness .
Comparison with Similar Compounds
Key Observations :
- Carbamate Group Influence : Isobutyl carbamates (e.g., compounds 6, 9) generally exhibit moderate to high synthetic yields (65–82%) compared to benzyl or tert-butyl derivatives, likely due to the reactivity of isobutyl chloroformate .
- Aryl Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from cyclohexyl or diphenylethyl backbones in . For example, the electron-withdrawing chlorine atom may enhance electrophilic reactivity compared to non-halogenated analogs.
Physicochemical Properties
Table 2: Physical Properties of Selected Carbamates
Key Observations :
- Melting Points : tert-Butyl derivatives (e.g., IV-31c, 102–105°C) exhibit higher melting points than isobutyl analogs, likely due to increased crystallinity from bulky tert-butyl groups .
- Solubility : The isobutyl group in the target compound may enhance lipophilicity compared to phenyl or hydroxylated analogs (e.g., ’s compound), favoring membrane permeability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
